N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a cyclopropyl group attached to the nitrogen atom and two methyl groups at positions 1 and 5 of the pyrazole ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives . For instance, the reaction of 1,3-diketones with hydrazine hydrate under mild conditions can yield pyrazole derivatives. Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of pyrazole derivatives often involves large-scale cyclocondensation reactions using readily available starting materials such as diketones and hydrazines. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) under controlled temperatures and pressures to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Pyrazole derivatives have shown promise in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Pyrazole-based drugs have been developed for conditions such as arthritis, cancer, and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact pathways and molecular interactions depend on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-1H-pyrazol-5-amine
- N-cyclopropyl-1H-pyrazol-3-amine
- 1,5-Dimethyl-1H-pyrazol-3-amine
Comparison: N-cyclopropyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both cyclopropyl and dimethyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the cyclopropyl group can enhance the compound’s stability and influence its interaction with biological targets .
Eigenschaften
Molekularformel |
C8H13N3 |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-cyclopropyl-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-6-5-8(10-11(6)2)9-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
BMLRMQZXBMSDOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.